molecular formula C11H20N2O3S B7141933 N-(1-cyclopropyl-4-methylpyrrolidin-3-yl)-2-methylsulfonylacetamide

N-(1-cyclopropyl-4-methylpyrrolidin-3-yl)-2-methylsulfonylacetamide

Cat. No.: B7141933
M. Wt: 260.36 g/mol
InChI Key: LRYHPUCIJIOHKC-UHFFFAOYSA-N
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Description

N-(1-cyclopropyl-4-methylpyrrolidin-3-yl)-2-methylsulfonylacetamide is a chemical compound with a unique structure that includes a cyclopropyl group, a pyrrolidine ring, and a methylsulfonylacetamide moiety

Properties

IUPAC Name

N-(1-cyclopropyl-4-methylpyrrolidin-3-yl)-2-methylsulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3S/c1-8-5-13(9-3-4-9)6-10(8)12-11(14)7-17(2,15)16/h8-10H,3-7H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYHPUCIJIOHKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1NC(=O)CS(=O)(=O)C)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropyl-4-methylpyrrolidin-3-yl)-2-methylsulfonylacetamide typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrrolidine ring, the introduction of the cyclopropyl group, and the attachment of the methylsulfonylacetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and scalability. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropyl-4-methylpyrrolidin-3-yl)-2-methylsulfonylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(1-cyclopropyl-4-methylpyrrolidin-3-yl)-2-methylsulfonylacetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials, such as polymers or coatings, and in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-cyclopropyl-4-methylpyrrolidin-3-yl)-2-methylsulfonylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(1-cyclopropyl-4-methylpyrrolidin-3-yl)-2-methylsulfonylacetamide can be compared with other similar compounds, such as:

    2-cyclopropyl-N-(1-cyclopropyl-4-methylpyrrolidin-3-yl)pyrimidine-4-carboxamide: This compound has a similar pyrrolidine ring and cyclopropyl group but differs in its functional groups and overall structure.

    N-(1-cyclopropyl-4-methylpyrrolidin-3-yl)-1-(oxan-4-yl)methanesulfonamide: This compound shares the pyrrolidine ring and cyclopropyl group but has different substituents.

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